molecular formula C18H15N3O2S B11159299 N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide

N-(4-methyl-1,3-thiazol-2-yl)-4-[(phenylcarbonyl)amino]benzamide

Cat. No.: B11159299
M. Wt: 337.4 g/mol
InChI Key: STDSZDQOIOAQQL-UHFFFAOYSA-N
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Description

MTB , is a synthetic organic compound. Its chemical formula is C₁₄H₁₁N₃O₂S, and it exhibits interesting pharmacological properties. Let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

a. Synthetic Routes

MTB can be synthesized through several routes. One common method involves the condensation of 4-aminobenzoyl chloride with 4-methyl-2-aminothiazole in the presence of a base (such as triethylamine). The resulting intermediate is then acylated with benzoyl chloride to yield MTB .

b. Reaction Conditions

The reaction conditions for the synthesis include appropriate solvents (such as dichloromethane or acetonitrile) and temperature control. Precise stoichiometry and purification steps are crucial to obtain high yields.

c. Industrial Production

While MTB is not produced on an industrial scale, its synthesis can be adapted for larger-scale production. Optimization of reaction conditions and scalability considerations are essential.

Chemical Reactions Analysis

MTB undergoes various chemical reactions:

    Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction with sodium borohydride or lithium aluminum hydride yields the corresponding amine.

    Substitution: Nucleophilic substitution reactions occur at the thiazole nitrogen or carbonyl carbon.

    Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to the primary amine derivative.

Scientific Research Applications

MTB has diverse applications:

    Medicine: It exhibits potential as an antimicrobial agent due to its thiazole moiety .

    Chemistry: MTB serves as a building block for designing novel compounds.

    Biology: Researchers explore its effects on cellular processes and enzyme inhibition.

    Industry: MTB derivatives may find use in pharmaceuticals or agrochemicals.

Mechanism of Action

MTB’s mechanism of action involves binding to specific molecular targets. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis or disrupt metabolic pathways. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

MTB’s uniqueness lies in its thiazole-phenylcarbonyl-amino-benzamide scaffold. Similar compounds include thiazole-based antibiotics and benzamide derivatives. MTB’s specific combination of functional groups sets it apart.

: J. Org. Chem. 2009, 74, 22, 8723–8726. : Eur. J. Med. Chem. 2018, 143, 1–10.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

4-benzamido-N-(4-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C18H15N3O2S/c1-12-11-24-18(19-12)21-17(23)14-7-9-15(10-8-14)20-16(22)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22)(H,19,21,23)

InChI Key

STDSZDQOIOAQQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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